(Z)-[1-Amino-2-(3,4-dimethoxyphenyl)ethylidene]amino 3-methoxybenzoate
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Overview
Description
(Z)-[1-Amino-2-(3,4-dimethoxyphenyl)ethylidene]amino 3-methoxybenzoate is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a methoxybenzoate group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-Amino-2-(3,4-dimethoxyphenyl)ethylidene]amino 3-methoxybenzoate typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-Amino-2-(3,4-dimethoxyphenyl)ethylidene]amino 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[1-Amino-2-(3,4-dimethoxyphenyl)ethylidene]amino 3-methoxybenzoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents and as a tool for understanding biological pathways.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in the manufacture of dyes, pigments, and other high-value products.
Mechanism of Action
The mechanism of action of (Z)-[1-Amino-2-(3,4-dimethoxyphenyl)ethylidene]amino 3-methoxybenzoate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[1-Amino-2-(3,4-dimethoxyphenyl)ethylidene]amino 3-methoxybenzoate
- (Z)-[1-Amino-2-(3,4-dimethoxyphenyl)ethylidene]amino 4-methoxybenzoate
- (Z)-[1-Amino-2-(3,4-dimethoxyphenyl)ethylidene]amino 2-methoxybenzoate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and biological activity, making it a valuable target for research and development.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dimethoxyphenyl)ethylidene]amino] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-22-14-6-4-5-13(11-14)18(21)25-20-17(19)10-12-7-8-15(23-2)16(9-12)24-3/h4-9,11H,10H2,1-3H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABGVHIROFXIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=NOC(=O)C2=CC(=CC=C2)OC)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C/C(=N/OC(=O)C2=CC(=CC=C2)OC)/N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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